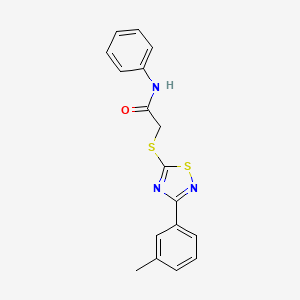

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core linked to an acetamide group via a thioether bridge. The molecule is substituted with a phenyl group on the acetamide nitrogen and a meta-tolyl (m-tolyl) group at the 3-position of the thiadiazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor binding studies.

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-12-6-5-7-13(10-12)16-19-17(23-20-16)22-11-15(21)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJGWYQNBVQKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with N-phenyl-2-chloroacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival of pathogens. The thiadiazole ring can interact with biological macromolecules, leading to the disruption of their normal function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives reported in the literature, particularly those combining thiadiazole, triazole, and acetamide moieties. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations :

- Substituent Influence : The meta-tolyl group in the target compound introduces steric bulk and moderate electron-donating effects, which may reduce binding efficiency compared to electron-withdrawing groups (e.g., bromine in 9c or chlorine in the CDK5/p25 inhibitor ).

- Thioether vs. Carboxylate Linkers : The sodium carboxylate derivative demonstrates enhanced solubility and enzyme interaction, suggesting that replacing the thioether bridge with an ionic group could improve pharmacokinetics.

- Activity Trends : Chlorinated or brominated analogs exhibit lower IC50 values (higher potency), while methyl/methoxy groups (as in 9d and 9e ) show reduced activity, aligning with the target compound’s expected profile.

Molecular Docking and Binding Interactions

- Compound 9c showed a distinct docking pose with α-amylase, suggesting that bulky aryl groups enhance hydrophobic interactions. The target compound’s m-tolyl group may mimic this behavior but with weaker binding due to reduced polarity.

- Sodium Salt Derivative achieved superior binding energy (-9.2 kcal/mol) compared to non-ionic analogs, emphasizing the role of charge complementarity in enzyme active sites.

Biological Activity

N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological potential. The structural formula is represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | C₁₈H₁₃ClF₃N₃OS₂ |

| Molecular Weight | 443.9 g/mol |

| CAS Number | 864918-05-8 |

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. Specifically, this compound has shown cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : In a study evaluating the cytotoxicity against human cancer cell lines (e.g., A431 and HT-29), significant cell death was observed with IC₅₀ values indicating potent activity .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) . Additionally, the compound inhibits vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural components. For this compound:

- Thiadiazole Moiety : This core structure is associated with a variety of biological activities including anticancer and antimicrobial effects.

- Substituents : The presence of chloro and trifluoromethyl groups enhances the compound's potency against cancer cells compared to other derivatives lacking these substituents .

Study 1: Cytotoxic Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of N-phenyl derivatives on various cancer cell lines. The findings are summarized in the table below:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | A431 | 12 | Induction of apoptosis |

| N-(4-acetylphenyl)-2-thioacetamide | HT29 | 15 | Inhibition of VEGFR signaling |

| N-(m-tolyl)-thiadiazole derivative | PC3 | 10 | Cell cycle arrest and apoptosis induction |

Study 2: Molecular Docking Analysis

Molecular docking studies have indicated that N-phenyl derivatives can effectively bind to key enzymes involved in tumor growth. The binding affinities suggest that these compounds may serve as potential inhibitors for therapeutic targets in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.